Nigranoic acid
Overview
Description
Nigranoic acid is a triterpenoid separated from Schisandra chinensis . It inhibits HIV-1 reverse transcriptase and exhibits protective effects on the brain through the PARP/AIF signaling pathway in a cerebral ischemia-reperfusion animal model .
Synthesis Analysis
The synthesis of Nigranoic acid involves hydroxamic acid derivatives of nigranoic acid and manwuweizic acid moderately enhancing HDAC1/2/4/6 inhibition activity, which inhibits IL-1β maturation and caspase-1 cleavage .Scientific Research Applications
Endophytic Fungi and Nigranoic Acid Production
- A study by Han et al. (2018) explored the production of nigranoic acid by the endophytic fungus Trichoderma harzianum SWUKD3.1610, highlighting its potential role in enhancing the quality of crude drugs.
Neuroprotective Effects
- Feng et al. (2014) investigated the protective effects of nigranoic acid on cerebral ischemia-reperfusion injury, revealing its capability to reduce nerve cell apoptosis via the PARP/AIF signaling pathway (Feng et al., 2014).
Biotransformation and Derivatives
- Research by Dong et al. (2007) examined the transformation of nigranoic acid by the fungus Gliocladium roseum YMF1.00133, leading to the discovery of new compounds (Dong et al., 2007).
Antioxidant and Cognitive Improvement Properties
- Turgut et al. (2016) studied the effects of black mulberry extract, containing nigranoic acid, on cognitive impairment and oxidative stress, demonstrating its potential in improving cognitive deficits and managing aging-related issues (Turgut et al., 2016).
Anti-inflammatory Applications
- Mota et al. (2020) explored the anti-inflammatory properties of Sambucus nigra extracts, potentially containing nigranoic acid, in various nanoformulations, providing evidence for its therapeutic uses (Mota et al., 2020).
Antiviral Activities
- Yang et al. (2012) and Xiao et al. (2006) investigated the anti-HIV activities of nigranoic acid and its metabolites, demonstrating weak inhibitory effects against HIV (Yang et al., 2012); (Xiao et al., 2006).
Enzyme Inhibition
- Huang et al. (2015) synthesized nigranoic acid esters and evaluated them as human neutrophil elastase inhibitors, showing significant inhibitory activity (Huang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFOSFIPGRXARF-BRTULJEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319075 | |
Record name | Nigranoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nigranoic acid | |
CAS RN |
39111-07-4 | |
Record name | Nigranoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nigranoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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